Cas no 1042574-78-6 (3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol)

3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-Propanol, 3-[[1-(3,4-dimethylphenyl)ethyl]amino]-
- 3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol
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- インチ: 1S/C13H21NO/c1-10-5-6-13(9-11(10)2)12(3)14-7-4-8-15/h5-6,9,12,14-15H,4,7-8H2,1-3H3
- InChIKey: IJFYGJOHEXLKCR-UHFFFAOYSA-N
- ほほえんだ: C(O)CCNC(C1=CC=C(C)C(C)=C1)C
3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165524-2.5g |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-165524-1.0g |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-165524-5.0g |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-165524-0.05g |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-165524-50mg |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 50mg |
$348.0 | 2023-09-21 | ||
Enamine | EN300-165524-500mg |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 500mg |
$397.0 | 2023-09-21 | ||
Enamine | EN300-165524-0.1g |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 0.1g |
$653.0 | 2023-06-08 | ||
Enamine | EN300-165524-0.5g |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-165524-100mg |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 100mg |
$364.0 | 2023-09-21 | ||
Enamine | EN300-165524-2500mg |
3-{[1-(3,4-dimethylphenyl)ethyl]amino}propan-1-ol |
1042574-78-6 | 2500mg |
$810.0 | 2023-09-21 |
3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol 関連文献
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-olに関する追加情報
Comprehensive Overview of 3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol (CAS No. 1042574-78-6): Properties, Applications, and Industry Insights
3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol (CAS No. 1042574-78-6) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This secondary amine-alcohol derivative combines a 3,4-dimethylphenyl moiety with a propan-1-ol chain, creating a versatile scaffold for further chemical modifications. Its molecular formula, C13H21NO, and intermediate properties make it valuable for synthesizing more complex molecules in drug discovery pipelines.
Recent trends in AI-driven drug discovery and green chemistry have increased interest in compounds like 3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol. Researchers are exploring its role as a building block for biologically active molecules, particularly in neurological and metabolic disorder research. The compound's balanced lipophilicity, suggested by its 3,4-dimethylphenyl group, makes it relevant for studies on blood-brain barrier permeability—a hot topic in CNS drug development.
From a synthetic chemistry perspective, the ethylamino-propanol segment offers multiple sites for functionalization, allowing the creation of diverse derivatives. This aligns with current industry demands for structural diversity in high-throughput screening libraries. The compound's chiral center at the ethylamino position also makes it interesting for stereoselective synthesis studies, addressing the growing pharmaceutical focus on enantiopure drugs.
Analytical characterization of 1042574-78-6 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, reflecting modern quality control standards in pharmaceutical intermediates. Stability studies suggest optimal storage under inert conditions, a consideration crucial for long-term research applications. While not classified as hazardous under standard handling conditions, proper laboratory safety protocols should always be followed when working with this compound.
The commercial availability of 3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol through specialty chemical suppliers has expanded in recent years, coinciding with increased research into small molecule therapeutics. Pricing trends reflect its status as a research-grade chemical, with variations based on purity levels (typically 95-98%). Current market analysis indicates steady demand from academic institutions and pharmaceutical R&D departments worldwide.
Future research directions for this compound may explore its potential as a precursor for catalysts or ligands in asymmetric synthesis, leveraging its amino-alcohol functionality. The growing field of computational chemistry could provide additional insights into its conformational preferences and intermolecular interactions, supporting rational drug design efforts. As the chemical industry continues prioritizing sustainable synthesis methods, 1042574-78-6 may serve as a test case for developing greener production routes.
For researchers considering 3-{1-(3,4-dimethylphenyl)ethylamino}propan-1-ol for their projects, key considerations include its solubility profile (moderate in polar organic solvents), compatibility with common coupling reagents, and potential for N-alkylation reactions. These practical aspects, combined with its structural features, position this compound as a valuable tool for modern medicinal chemistry explorations and structure-activity relationship studies.
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